2-(4-butoxyphenyl)-5-methylpyrimidine
Description
2-(4-Butoxyphenyl)-5-methylpyrimidine is a pyrimidine derivative characterized by a 4-butoxyphenyl substituent at the 2-position and a methyl group at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-4-9-18-14-7-5-13(6-8-14)15-16-10-12(2)11-17-15/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCISFOHJYAXWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-5-methylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-methylpyrimidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-5-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrimidine ring significantly alter physical properties such as melting points, solubility, and crystallinity. Below is a comparative analysis based on evidence:
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Lipophilicity vs. Polarity : The butoxy group in the target compound increases lipophilicity compared to LCRC-1’s hydroxyl group, which enhances water solubility .
- In contrast, the butoxy group is electron-donating, stabilizing the ring .
- Steric Effects : Bulky substituents like bromo (2d) or tert-butyl carbazole () increase melting points due to enhanced van der Waals interactions .
Anticancer and Apoptosis-Inducing Effects ():
- LCRC-1 (2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine) and LCRC-2 (2-{4-(4-hexyloxyphenyl)phenyl}-5-hydroxypyrimidine) induce G2/M cell cycle arrest and apoptosis in cancer cells. The hydroxyl group in LCRC-1 may facilitate hydrogen bonding with cellular targets, while the butoxy group in the target compound could enhance membrane permeability .
Antimicrobial Activity ():
- Pyrimidines with halogenated aryl groups (e.g., fluorophenyl in ) exhibit antibacterial and antifungal activity. The butoxy group’s role in antimicrobial activity remains unexplored but may modulate bioavailability .
Thermally Activated Delayed Fluorescence (TADF) ():
- Derivatives like 2b (cyano-substituted) and 2d (bromo-substituted) demonstrate tunable TADF properties due to substituent-dependent electronic effects. The butoxy group’s electron-donating nature could similarly influence charge transfer in optoelectronic devices, though this requires experimental validation .
Crystallographic and Conformational Analysis
- highlights that substituents like methoxy and fluorophenyl groups influence dihedral angles between the pyrimidine ring and aryl groups, affecting molecular packing and hydrogen bonding. For example, fluorophenyl groups in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine create a dihedral angle of 12.8°, stabilizing the crystal lattice via weak C–H⋯O bonds . The butoxy group’s flexibility might reduce crystallinity compared to rigid substituents like cyano or bromo.
Q & A
Q. What are the established synthetic routes for 2-(4-butoxyphenyl)-5-methylpyrimidine, and what analytical methods validate its purity?
The synthesis typically involves multi-step reactions, such as coupling 4-butoxyphenyl boronic acid with a 5-methylpyrimidine precursor via Suzuki-Miyaura cross-coupling. Purity validation requires NMR (¹H/¹³C) to confirm regioselectivity and IR spectroscopy to identify functional groups (e.g., C-O-C stretching from the butoxy group). High-resolution mass spectrometry (HRMS) further confirms molecular integrity .
Q. How can researchers distinguish this compound from structurally similar pyrimidine derivatives?
Key differentiation lies in substituent analysis:
- The 4-butoxyphenyl group introduces distinct steric and electronic effects compared to shorter alkoxy chains (e.g., methoxy or ethoxy).
- Comparative NMR (e.g., chemical shifts of aromatic protons) and X-ray crystallography (for solid-state conformation) resolve ambiguities .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
Initial screens include:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorometric assays targeting kinases or cytochrome P450 isoforms, leveraging its pyrimidine core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during synthesis?
- Catalytic systems : Use Pd(PPh₃)₄ with controlled ligand ratios to minimize byproducts.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) improves yield while avoiding decomposition .
Q. What crystallographic techniques resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction reveals:
- Dihedral angles between the pyrimidine ring and butoxyphenyl group (typically 10–15°), influencing π-π stacking.
- Hydrogen-bonding networks (e.g., C-H···O interactions with coordinating solvents like H₂O) stabilize the lattice .
Q. How do substituent modifications (e.g., butoxy vs. methoxy) alter bioactivity?
- Lipophilicity : Longer alkoxy chains (butoxy) enhance membrane permeability, validated via logP calculations.
- Steric effects : Bulkier substituents reduce binding to compact active sites (e.g., observed in CYP450 inhibition assays) .
Q. How should researchers address contradictions in reported biological data for pyrimidine derivatives?
- Dose-response curves : Replicate assays across multiple cell lines to identify context-dependent effects.
- Metabolic stability : Use liver microsome assays to assess compound degradation, which may explain variability in efficacy .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : AutoDock Vina evaluates binding affinity to targets like DHFR (dihydrofolate reductase).
- ADMET prediction : SwissADME estimates oral bioavailability, blood-brain barrier penetration, and CYP interactions .
Q. How does the compound interact with metal ions in coordination chemistry applications?
The pyrimidine nitrogen atoms act as ligands for Cu(II) or W(CN)₈³⁻, forming octahedral complexes. EXAFS spectroscopy and ESR analyze coordination geometry and oxidation states .
Q. What protocols ensure stability during long-term storage?
Q. Methodological Notes
- Spectroscopy : Assign ¹H NMR peaks using 2D COSY and NOESY to resolve overlapping signals from aromatic protons .
- Crystallography : For air-sensitive crystals, use oil-coated loops during data collection .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
